2-methyl-N4-phenethylpyrimidine-4,6-diamine
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Overview
Description
Preparation Methods
The synthesis of 2-methyl-N4-phenethylpyrimidine-4,6-diamine involves several steps. One common method includes the reaction of 2-methylpyrimidine-4,6-diamine with phenethyl bromide under basic conditions . The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-methyl-N4-phenethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
2-methyl-N4-phenethylpyrimidine-4,6-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-N4-phenethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the replication of viruses by interfering with viral protein synthesis and assembly . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-methyl-N4-phenethylpyrimidine-4,6-diamine can be compared with other pyrimidine derivatives such as:
2-methylpyrimidine-4,6-diamine: This compound lacks the phenethyl group, which may result in different reactivity and biological activity.
2-amino-4,6-dihydroxypyrimidine: Known for its inhibitory effects on nitric oxide production, this compound has different substituents that lead to distinct biological activities.
2-amino-4,6-dichloropyrimidine: This compound has been studied for its antiviral properties and differs in its substitution pattern compared to this compound.
Properties
Molecular Formula |
C13H16N4 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-methyl-4-N-(2-phenylethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C13H16N4/c1-10-16-12(14)9-13(17-10)15-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H3,14,15,16,17) |
InChI Key |
KXYPNBGYBUDFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NCCC2=CC=CC=C2)N |
Origin of Product |
United States |
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